molecular formula C14H17N3O4 B11583207 (3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-acetic acid methyl ester

(3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-acetic acid methyl ester

Katalognummer: B11583207
Molekulargewicht: 291.30 g/mol
InChI-Schlüssel: BSRCJDLIPLXGAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-acetic acid methyl ester is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and an ester functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-acetic acid methyl ester typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then reacted with acetic acid methyl ester under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts or solvents to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    (3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-propionic acid methyl ester: Similar structure but with a propionic acid group instead of an acetic acid group.

Uniqueness

(3-Oxo-1-phenylcarbamoyl-piperazin-2-yl)-acetic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and phenyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C14H17N3O4

Molekulargewicht

291.30 g/mol

IUPAC-Name

methyl 2-[3-oxo-1-(phenylcarbamoyl)piperazin-2-yl]acetate

InChI

InChI=1S/C14H17N3O4/c1-21-12(18)9-11-13(19)15-7-8-17(11)14(20)16-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,20)

InChI-Schlüssel

BSRCJDLIPLXGAU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1C(=O)NCCN1C(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.